molecular formula C8H5ClN2O B032164 4-Chloroquinazolin-2(3H)-one CAS No. 28735-09-3

4-Chloroquinazolin-2(3H)-one

Cat. No.: B032164
CAS No.: 28735-09-3
M. Wt: 180.59 g/mol
InChI Key: KRHIRJLGBOGLNS-UHFFFAOYSA-N
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Description

4-Chloroquinazolin-2(3H)-one is a versatile chemical building block in medicinal chemistry and drug discovery research. This heterocyclic compound serves as a crucial precursor for the synthesis of diverse quinazolinone derivatives, a privileged scaffold renowned for its broad spectrum of biological activities. Its primary research value lies in its utility as a synthetic intermediate for constructing potential therapeutic agents. The chloroquinazolinone core can be further functionalized to generate compounds that demonstrate promising antitumor and anticancer properties through the inhibition of key tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) . These pathways are critical targets in oncology research. Furthermore, quinazolinone derivatives are extensively investigated as potential acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases, showcasing anti-inflammatory effects alongside enzyme inhibition . The scaffold also finds applications in developing novel antimicrobial agents . The reactivity of the chlorine atom at the 4-position enables efficient nucleophilic aromatic substitution reactions with various amines, facilitating the rapid generation of compound libraries for biological screening. Researchers leverage this compound to develop novel small molecules for probing disease mechanisms and identifying new lead compounds. Please Note: This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHIRJLGBOGLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624901
Record name 4-Chloroquinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28735-09-3
Record name 4-Chloroquinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

General Synthetic Strategies for Quinazolin-2(3H)-ones

The synthesis of the core quinazolinone scaffold is a well-established area of heterocyclic chemistry. These methods typically involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative, primarily through condensation and cyclization reactions.

Condensation reactions are a primary route for constructing the quinazolinone skeleton, often by combining an anthranilic acid derivative with a source for the C2 carbon atom. A classic example is the Niementowski reaction, which involves the condensation of anthranilic acid with formamide (B127407) or other amides at elevated temperatures. tandfonline.comekb.eg Modifications of this approach utilize various reagents and catalysts to improve yields and broaden the substrate scope.

Key strategies include:

Reaction with Formamide/Orthoformates: Anthranilic acids can be condensed with formamide, or with orthoformates like trimethyl or triethyl orthoformate in the presence of amines, to yield the quinazolinone ring. tandfonline.com For instance, the reaction of anthranilic acid with methyl orthoformate can lead to self-cyclization. tandfonline.com

From 2-Aminobenzamides: A versatile approach involves the condensation of 2-aminobenzamides with various aldehydes. bohrium.comorganic-chemistry.org This can be promoted by catalysts such as p-toluenesulfonic acid, followed by an oxidation step to yield the aromatic quinazolinone ring. organic-chemistry.org Visible light-induced methods using photocatalysts have also been developed for this transformation. bohrium.com

Multi-component Reactions: Three-component condensation reactions provide an efficient pathway. For example, isatoic anhydride (B1165640) can react with anilines and cinnamaldehydes in the presence of an acid catalyst like citric acid to form 2,3-disubstituted quinazolinone derivatives. researchgate.net

Table 1: Examples of Condensation Reactions for Quinazolinone Synthesis

Starting Material(s)Reagent(s)Catalyst/ConditionsProduct TypeReference(s)
Anthranilic AcidFormamideHeating (e.g., 120°C)4(3H)-Quinazolinone tandfonline.comekb.eg
2-Aminobenzamide, Aldehydesp-Toluenesulfonic acid, PIDAMild Conditions4(3H)-Quinazolinones organic-chemistry.org
Isatoic Anhydride, Anilines, CinnamaldehydesCitric AcidMethanol, 60°C(E)-3-Aryl-2-styryl-2,3-dihydroquinazolin-4(1H)-ones researchgate.net
2-Aminobenzamides, AldehydesFluorescein, TBHPVisible LightQuinazolin-4(3H)-ones bohrium.com

Cyclization strategies involve the intramolecular ring closure of a suitably functionalized benzene derivative. This precursor already contains all the necessary atoms for the heterocyclic ring, and the final step is the formation of one or two bonds to complete the quinazolinone structure.

Common cyclization precursors include:

o-Ureidobenzoic Acids: A highly efficient and green method involves the reaction of anthranilic acid derivatives with potassium cyanate (B1221674) in water to form o-ureidobenzoic acid intermediates. nih.govresearchgate.net These intermediates are readily cyclized to quinazoline-2,4(1H,3H)-diones by heating with an acid or a base like sodium hydroxide (B78521). nih.govekb.eg This method is notable for its use of water as a solvent and the simple filtration-based product isolation. nih.govresearchgate.net

2-Aminobenzamides: The intramolecular cyclization of 2-aminobenzamides can be achieved with various reagents that act as a C1 source. For example, reaction with chloroacetonitrile (B46850) in the presence of a base can lead to the formation of the quinazolinone ring system. mdpi.com

From Isatoic Anhydride: Isatoic anhydride serves as a valuable starting material. It can react with amidoximes, catalyzed by iron(III) chloride, to efficiently produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

Table 2: Examples of Cyclization Approaches for Quinazolinone Synthesis

PrecursorReagent(s)/CatalystProductKey FeatureReference(s)
Anthranilic AcidPotassium Cyanate, then NaOH/HClQuinazoline-2,4(1H,3H)-dioneOne-pot, aqueous conditions nih.govresearchgate.net
Isatoic Anhydride, AmidoximesIron(III) Chloride2-Substituted Quinazolin-4(3H)-onesEfficient, catalyzed reaction organic-chemistry.org
2-Aminobenzoic AcidChloroacetonitrile, Sodium Methoxide2-Hydroxymethylquinazolin-4(3H)-oneOne-pot synthesis mdpi.com

Specific Synthesis of 4-Chloroquinazolin-2(3H)-one

The synthesis of the title compound, this compound, requires specific methods that introduce a chlorine atom at the C4 position while maintaining the oxo group at C2. This is typically achieved either by direct chlorination of a dione (B5365651) precursor or by selective modification of a dichloro-analogue.

A common and direct route to 4-chloro-substituted quinazolinones involves the chlorination of a corresponding hydroxy- or oxo-quinazolinone precursor, namely quinazoline-2,4(1H,3H)-dione. The hydroxyl group at the 4-position, present in the lactim tautomeric form, can be substituted by a chlorine atom. nih.govmdpi.com

Common chlorinating agents for this transformation include:

Phosphorus oxychloride (POCl₃): Refluxing quinazoline-2,4(1H,3H)-dione with an excess of phosphorus oxychloride is a frequently used method to produce 2,4-dichloroquinazoline (B46505). ekb.eg Subsequent selective reaction is then required to obtain the target compound. However, direct chlorination of other quinazolinone systems with POCl₃ is a standard procedure. researchgate.netscispace.com

Thionyl chloride (SOCl₂): Thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), can also be employed as the chlorinating agent. nih.govmdpi.comresearchgate.net

Other Reagent Systems: Combinations such as triphenylphosphine (B44618) with N-chlorosuccinimide or trichloroisocyanuric acid have also been reported for the chlorination of the 4-position of the quinazolinone ring system. nih.govmdpi.com The reaction of 4(3H)-quinazolinone with triphenylphosphine and trichloroisocyanuric acid has been shown to give 4-chloroquinazoline (B184009) in high yield. nih.gov

An alternative and effective strategy for synthesizing this compound is through the selective hydrolysis of 2,4-dichloroquinazoline. The chlorine atom at the C2 position is generally more susceptible to nucleophilic attack than the one at C4, but under controlled conditions, the desired transformation can be achieved.

A reported procedure involves the following steps:

A suspension of 2,4-dichloroquinazoline is stirred in a dilute aqueous sodium hydroxide solution (e.g., 2% NaOH). nih.gov

The reaction mixture is stirred for a period, allowing for the selective hydrolysis of the chloro group at the C2 position to an oxo group.

After diluting with water and filtering any unreacted starting material, the filtrate is neutralized with a weak acid, such as acetic acid. nih.gov

The neutralization causes the desired product, this compound, to precipitate, which can then be collected by filtration and purified by recrystallization. nih.gov

This method leverages the differential reactivity of the two chlorine atoms on the quinazoline (B50416) core to achieve a selective conversion.

Table 3: Synthesis of this compound from 2,4-Dichloroquinazoline

Starting MaterialReagent(s)ConditionsProductReference(s)
2,4-Dichloroquinazoline2% aq. Sodium Hydroxide, then Acetic AcidStirring for 3h, then neutralization2-Chloroquinazolin-4(3H)-one nih.gov

While less common than direct synthesis, rearrangement reactions represent a potential pathway to complex quinazolinone structures. One such documented approach is the SQuAReS (Sequential Quinazolinone–Amidine Rearrangement Strategy). nih.gov This tandem rearrangement is initiated by the ring-opening of a sulfamidate by a 2-alkylaminoquinazolinone. Although this specific strategy was developed for dihydropyrazino[2,1-b]quinazolinones, it demonstrates the principle of using rearrangement cascades to build complex fused systems onto a quinazolinone core. nih.gov The application of such domino rearrangements to appropriately substituted chlorinated quinazolinone precursors could offer a novel route to complex chlorinated derivatives, though a direct synthesis of this compound via this type of reaction is not explicitly detailed. Another investigation noted that 4-n-Butylthioquinazoline, when treated with perbenzoic acid, yielded 3-(4'-quinazolyl)-4(3H)-quinazolinone, indicating the susceptibility of the quinazoline ring to rearrangement under specific oxidative conditions. byu.edu

Derivatization Strategies from this compound Precursors

The chemical scaffold of this compound serves as a versatile precursor for a multitude of chemical transformations. The presence of a reactive chlorine atom at the C-4 position makes it an excellent electrophilic site for nucleophilic substitution reactions. This reactivity is the cornerstone for creating a diverse library of quinazoline derivatives, including those with extended heterocyclic systems and specific substitution patterns for targeted chemical and biological applications.

Nucleophilic Substitution at C-4 Position

The chlorine atom at the C-4 position of the quinazoline ring is a labile leaving group, readily displaced by a variety of nucleophiles through an SNAr (Nucleophilic Aromatic Substitution) mechanism. This reaction is a fundamental strategy for introducing diverse functionalities onto the quinazoline core.

The reaction's efficiency can be influenced by the nature of the nucleophile. Electron-rich amines, for instance, react readily with 4-chloroquinazolines, often under mild conditions, to produce 4-aminoquinazolines in moderate to good yields. beilstein-journals.org The scope of nucleophiles is broad, encompassing nitrogen, oxygen, and sulfur-based reagents.

Key research findings have demonstrated the substitution with various nucleophiles:

Nitrogen Nucleophiles: Primary amines like 4-methylaniline and ethanolamine, as well as secondary amines such as piperidine, have been successfully condensed with 4-chloroquinazoline derivatives to yield the corresponding aryl/alkyl amino products. chem-soc.si The synthesis of the anticancer drug Gefitinib (B1684475) prominently features a high-yield (98%) nucleophilic substitution between a 4-chloroquinazoline derivative and 3-chloro-4-fluoroaniline. ukm.my

Sulfur Nucleophiles: Sulfur-based nucleophiles also effectively displace the C-4 chlorine. For example, reaction with thiourea (B124793) leads to the formation of quinazolin-4-yl-thiourea derivatives, which can serve as intermediates for further synthesis. chem-soc.sinih.gov

NucleophileReagentConditionsProductYield (%)Reference
Primary Amine4-MethylanilineReflux3-[6,8-Dibromo-4-(4-methylphenylamino)quinazolin-2-yl]-2-propenoic acid68 chem-soc.si
Primary AmineEthanolamineReflux3-[6,8-Dibromo-4-(2-hydroxyethylamino)quinazolin-2-yl]-2-propenoic acid72 chem-soc.si
Aryl Amine3-Chloro-4-fluoroanilineIsopropanol, RTN-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib precursor)98 (for two steps) ukm.my
Sulfur NucleophileThioureaDMF, Reflux3-[6,8-Dibromo-4-(2-thioureayl)quinazolin-2-yl]-2-propenoic acid56 chem-soc.si

Introduction of Diverse Heterocyclic Moieties

A significant extension of the C-4 nucleophilic substitution strategy involves the use of heterocyclic compounds as nucleophiles. This approach directly links a new heterocyclic ring to the quinazoline core, creating complex molecules with potential for unique chemical properties. This method is valuable for building libraries of compounds for biological screening. nih.gov

The reaction typically involves a nitrogen atom within the heterocyclic ring acting as the nucleophile to attack the C-4 position of the quinazoline.

Examples of this strategy include:

The condensation of a 4-chloroquinazoline derivative with piperidine, a cyclic secondary amine, affords the 4-piperidino-quinazoline product in good yield. chem-soc.si

Reactions have also been reported with more complex heterocyclic nucleophiles, such as sulfa drugs, to produce 4-heteroaryl-quinazoline derivatives. derpharmachemica.com

The synthesis of various five-membered ring heterocycles, such as oxadiazoles (B1248032) and triazoles, can be achieved by first linking a precursor moiety to the quinazoline and then performing a subsequent cyclization. researchgate.net

Heterocyclic NucleophileReagentConditionsProduct ClassYield (%)Reference
Secondary AminePiperidineReflux4-Piperidino-quinazoline derivative65 chem-soc.si
SulfonamideSulphadrugs (e.g., Sulphacetamide)1,4-Dioxane, Reflux4-Substituted-sulfonamido-quinazoline derivativeN/A derpharmachemica.com

Formation of Fused Quinazoline Systems

The reactivity of the C-4 position can be leveraged to construct fused polycyclic systems, where the quinazoline ring is annulated with another ring system. This is typically achieved through a sequence of reactions starting with a nucleophilic substitution at C-4, followed by an intramolecular cyclization.

Two notable pathways for creating fused quinazoline systems are:

Reaction with 2-Aminobenzoic Acid: The reaction of a 4-chloroquinazoline with 2-aminobenzoic acid proceeds via an initial nucleophilic substitution of the chlorine by the amino group. The resulting intermediate then undergoes an intramolecular condensation (cyclization) upon treatment with acid to yield a fused quinazolino[4,3-c]quinazolin-8-one system. chem-soc.si

Reaction with Hydrazine (B178648) Hydrate (B1144303): Treatment of 4-chloroquinazoline with hydrazine hydrate yields a 4-hydrazinylquinazoline intermediate. chem-soc.si This intermediate is a valuable synthon. Subsequent condensation with aromatic aldehydes or acyl hydrazides leads to the formation of fused five-membered rings, such as the beilstein-journals.orgnih.govnih.govtriazolo[4,3-c]quinazoline system. chem-soc.siscirp.org

ReagentIntermediateSecond Reagent/ConditionFused System FormedReference
2-Aminobenzoic AcidN-(2-carboxyphenyl)quinazolin-4-amine derivativeH₂SO₄, StirringQuinazolino[4,3-c]quinazoline chem-soc.si
Hydrazine Hydrate4-Hydrazinylquinazoline derivativeAromatic Aldehydes5-Substituted- beilstein-journals.orgnih.govnih.govtriazolo[4,3-c]quinazoline chem-soc.si
Hydrazine Hydrate4-Hydrazinylquinazoline derivativeAcetyl Hydrazide3-Methyl- beilstein-journals.orgnih.govnih.govtriazolo[4,3-c]quinazoline chem-soc.si

N-Arylation and Amination Reactions

N-Arylation and amination at the C-4 position are among the most widely employed derivatization strategies, largely due to the significance of the resulting 4-anilinoquinazoline (B1210976) and related structures in medicinal chemistry. beilstein-journals.org These reactions involve the formation of a C-N bond between the C-4 of the quinazoline and a nitrogen nucleophile.

While traditional heating methods are effective, modern techniques have been developed to improve efficiency. Microwave-mediated N-arylation has emerged as a rapid and efficient method for synthesizing libraries of 4-anilinoquinazolines. beilstein-journals.orgnih.gov This approach often uses a mixture of THF and water as the solvent system and can proceed effectively even without a base. beilstein-journals.org The methodology is robust and compatible with a wide range of substituted anilines and N-methylanilines, including those with both electron-donating and electron-withdrawing groups, consistently furnishing the desired products in good yields. beilstein-journals.orgnih.gov

The reaction of 4-chloroquinazolines with primary or secondary amines is a cornerstone of this strategy. beilstein-journals.org Electron-rich amines tend to react under milder conditions, whereas electron-poor amines may require more forcing conditions or longer reaction times. nih.gov

Amine NucleophileConditionsProduct ClassYield (%)Reference
Substituted N-methylanilinesMicrowave, THF/H₂O6-Halo-2-phenyl-substituted 4-anilinoquinazolinesGood beilstein-journals.orgnih.gov
Substituted anilinesMicrowave, THF/H₂O6-Halo-2-phenyl-substituted 4-anilinoquinazolinesGood beilstein-journals.orgnih.gov
Primary aliphatic aminesMilder conditions4-AminoquinazolinesModerate to Good beilstein-journals.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Overview of SAR in Quinazolinone Chemistry

The quinazolinone skeleton is considered a privileged structure in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.gov SAR studies have consistently shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are critical determinants of its biological activity. nih.govresearchgate.net For instance, the introduction of various functional groups at these positions can significantly modulate properties such as antimicrobial, cytotoxic, anti-inflammatory, and anticonvulsant activities. nih.gov The lipophilic nature of the quinazolinone scaffold is another key feature, as it can facilitate passage across biological membranes like the blood-brain barrier, making it a suitable framework for developing agents targeting the central nervous system. researchgate.net The core structure's versatility allows for extensive modification, enabling chemists to fine-tune the physicochemical properties and biological actions of the resulting molecules. researchgate.net

Impact of Chlorine Substitution on Biological Activities

The introduction of a chlorine atom into a biologically active molecule can substantially alter its properties. eurochlor.org In the context of the quinazolinone scaffold, halogen substitutions, particularly chlorine, are known to enhance certain biological activities. nih.gov Specifically, the presence of a halogen atom at the 6 and 8 positions of the quinazolinone ring has been shown to improve antimicrobial efficacy. nih.gov The strategic placement of chlorine can influence the molecule's electronic distribution, lipophilicity, and metabolic stability, which in turn affects its interaction with target receptors or enzymes. eurochlor.org For example, some derivatives bearing a chloro group have exhibited very good antimicrobial activities against both bacterial and fungal species. nih.gov The effect of chlorination is highly position-dependent, and while it can be crucial for the activity of some compounds, it may diminish or abolish activity in others. eurochlor.org

Positional Effects of Substituents on Quinazolinone Ring

The specific location of a substituent on the quinazolinone ring plays a pivotal role in determining the compound's biological profile. SAR studies have illuminated that even minor changes in substituent position can lead to significant variations in activity.

Key positions and their general influence include:

Position 2: Substitutions at the C-2 position are essential for various activities. The presence of groups like methyl, amine, or thiol can be critical for antimicrobial effects. nih.gov Aromatic substituents with hydroxyl groups at this position have been linked to antioxidant activity. nih.gov

Position 3: The N-3 position is another crucial site for modification. The attachment of a substituted aromatic ring at this position is often considered essential for antimicrobial properties. nih.gov

Position 4: The C-4 position, often bearing an oxo group in quinazolinones, can also be modified. Introducing amine or substituted amine groups at this position has been shown to improve antimicrobial activity. nih.gov

Positions 6 and 8: As previously mentioned, these positions on the benzene (B151609) ring portion of the scaffold are sensitive to substitution. Halogen atoms, such as iodine or chlorine, at these positions can significantly enhance antibacterial activity. nih.gov

Position 7: In contrast, some studies have found that substitutions at the C-7 position can lead to a loss of activity, highlighting the specific requirements for favorable biological interactions. acs.org

In general, substitutions on the heterocyclic pyrimidine (B1678525) ring (positions 2, 3, and 4) and the fused benzene ring (positions 6, 7, and 8) can result in dramatic shifts in the pharmacological profile of the quinazolinone derivative. nih.govacs.org

Design of Analogues with Enhanced Bioactivity

Building upon SAR principles, medicinal chemists have systematically designed analogues of 4-Chloroquinazolin-2(3H)-one to optimize their therapeutic properties. This involves strategic modulation of substituents at key positions to enhance potency, selectivity, and pharmacokinetic profiles.

The N-3 position of the quinazolinone ring is a prime target for chemical modification to enhance bioactivity. Research has demonstrated that attaching different moieties at this site can profoundly influence the compound's pharmacological effects. For instance, the presence of a substituted aromatic ring at position 3 is considered vital for antimicrobial activities. nih.gov The synthesis of various N-3 substituted derivatives, such as those incorporating sulfonamides or other heterocyclic rings, has been a common strategy to explore and expand the therapeutic potential of the quinazolinone core. nih.gov

Interactive Table: Examples of N-3 Substitutions and Their Reported Activities

N-3 SubstituentTarget/ActivityReference
Substituted Phenyl RingAntimicrobial nih.gov
Sulfonamide DerivativesAntibacterial nih.gov
Heteroaryl GroupsAnticancer mdpi.com
Arylidene-amino GroupsAntibacterial (DNA Gyrase) nih.gov

Modifications at the C-2 and C-4 positions are also critical strategies in the design of bioactive quinazolinone analogues. The C-2 position, in particular, allows for the introduction of a wide variety of substituents that can interact with biological targets.

C-2 Position: The introduction of methyl, amine, or thiol groups at this position is often essential for antimicrobial action. nih.gov In some designs, linking a substituted phenyl or naphthyl ring at position 2 has been explored for antiproliferative activities. mdpi.com The synthesis of compounds with an aliphatic substitution at C-2 has shown good to excellent inhibition of inflammatory gene expression. researchgate.net

C-4 Position: While often an oxo group, this position can be altered. Replacing the carbonyl with a substituted amine, for example, can improve antimicrobial properties. nih.gov The synthesis of 4-amino quinazoline (B50416) derivatives has yielded compounds with potent anti-inflammatory activity. mdpi.com

Interactive Table: Bioactivity of C-2 and C-4 Substituted Quinazolinone Analogues

PositionSubstituentReported Biological ActivityReference
C-22-HydroxyphenylAntioxidant nih.gov
C-2ChloromethylAntibacterial nih.gov
C-2Pyridin-3-ylAnticancer (EGFR inhibitor) mdpi.com
C-4N-(4-fluorophenyl)aminoAnti-inflammatory mdpi.com
C-4N-(benzo[d]thiazol-2-yl)aminoAnticancer mdpi.com

Rational Design through Molecular Docking Studies

Modern drug design increasingly relies on computational methods to predict and rationalize the interaction between a ligand and its biological target. Molecular docking is a powerful tool used to simulate the binding of a small molecule, such as a this compound derivative, into the active site of a target protein. nih.gov

These studies provide valuable insights into the binding mode, orientation, and affinity of the compound, helping to explain observed SAR and guide the synthesis of new, more potent analogues. For example, virtual screening of phenylquinazolinone derivatives has been performed by docking them into the binding site of the COX-2 enzyme to predict their potential as anti-inflammatory agents. unair.ac.id Similarly, docking studies of quinazolinone Schiff base derivatives with the DNA gyrase enzyme have suggested that these compounds act as inhibitors by interacting with key amino acid residues like Asn46 in the binding site. nih.gov These computational predictions help to prioritize which compounds to synthesize and test, making the drug discovery process more efficient and targeted. nih.govunair.ac.id

Computational Chemistry and Theoretical Investigations

Application of Density Functional Theory (DFT) in Quinazolinone Research

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of quinazolinone derivatives, DFT is employed to calculate various molecular properties, predict reactivity, and understand the electronic basis of their biological activities. Ground-state geometries of these compounds are often optimized at the B3LYP/6–31G* level of theory to serve as a basis for further calculations. nih.govresearchgate.net

Electronic structure analysis through DFT provides a detailed picture of the electron distribution within the 4-chloroquinazolin-2(3H)-one molecule. This includes the calculation of molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of the molecule. Such analyses are crucial for understanding intermolecular interactions, particularly how the molecule might interact with biological targets. Studies on related quinazolinone structures have used DFT to confirm their structural characterization, for instance, by comparing calculated and experimental NMR spectra. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For quinazolinone derivatives, FMO analysis helps in predicting their reactivity and the nature of their interactions with biological receptors. nih.gov The table below presents computed energy values for a series of quinazolinone Schiff base derivatives, illustrating the application of FMO analysis.

CompoundE HOMO (eV)E LUMO (eV)Energy Gap (eV)
4a -5.79-2.013.78
4b -5.98-2.123.86
4c -6.01-2.233.78
4d -6.42-2.833.59
4e -6.51-2.913.60
4f -6.09-2.183.91
4g -6.21-2.313.90
Data adapted from studies on quinazolinone Schiff base derivatives. nih.gov
DescriptorDefinition
Ionization Potential (IP) I ≈ -EHOMO
Electron Affinity (EA) A ≈ -ELUMO
Electronegativity (χ) χ = (I+A)/2
Chemical Hardness (η) η = (I-A)/2
Global Softness (S) S = 1/2η
Electrophilicity Index (ω) ω = χ2/2η
Global reactivity descriptors calculated from HOMO and LUMO energies. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. nih.gov This technique provides valuable insights into the dynamic behavior of systems at the molecular level, such as the stability of a ligand-protein complex over time. nih.gov

MD simulations are particularly useful for investigating the adsorption of molecules onto surfaces or their binding within the active site of a biological target. nih.gov For quinazolinone derivatives, MD simulations can assess the stability of their complexes with proteins, such as enzymes or receptors. nih.gov By simulating the movement of the ligand and protein over time, researchers can observe the persistence of key interactions, like hydrogen bonds, which are crucial for inhibitory activity. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to evaluate the stability of the system during the simulation. Low and stable RMSD and RMSF values suggest a stable binding complex. nih.gov These simulations can elucidate the mechanism of inhibition by showing how the compound interacts with and affects the dynamics of its target protein. diva-portal.org

In Silico ADME Prediction and Pharmacokinetic Studies

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the time and cost associated with experimental testing. arabjchem.org

For quinazolinone derivatives, various online tools and software are used to calculate physicochemical properties and predict their drug-likeness. researchgate.net This includes evaluating compliance with established guidelines like Lipinski's rule of five, which helps to forecast oral bioavailability. researchgate.net Predictions can cover parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. arabjchem.orgunitn.it Studies on related quinazolinone compounds have shown that they often exhibit good potential for oral activity based on these in silico predictions. researchgate.netarabjchem.org

PropertyDescriptionImportance
Molecular Weight The mass of one mole of the substance.Influences absorption and distribution.
LogP The logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, affecting absorption and membrane permeability.
Hydrogen Bond Donors The number of N-H and O-H bonds.Influences solubility and binding to targets.
Hydrogen Bond Acceptors The number of N and O atoms.Influences solubility and binding to targets.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms.Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Key parameters evaluated in in silico ADME prediction. researchgate.netresearchgate.net

Pharmacological Applications and Mechanistic Insights

Anti-cancer/Antitumor Activities of Quinazolinone Derivatives

Quinazolinone derivatives have emerged as a promising class of chemotherapeutic agents, exhibiting notable efficacy against various cancer cell lines, including those of the breast, lung, and pancreas. nih.gov Their anticancer mechanisms are diverse and include the inhibition of critical enzymes involved in cell proliferation and survival, as well as the induction of programmed cell death. nih.govnih.gov Marketed anticancer agents such as gefitinib (B1684475) and erlotinib (B232) feature the quinazolinone core, highlighting the clinical significance of this chemical scaffold. nih.gov

A primary mechanism through which quinazolinone derivatives exert their anticancer effects is the inhibition of tyrosine kinase receptors (TKRs). nih.gov These receptors, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), are often overexpressed in various cancers and play a crucial role in tumor growth, progression, and angiogenesis. mdpi.comekb.eg

Derivatives of 4-anilinoquinazoline (B1210976) have been extensively studied for their ability to inhibit protein tyrosine kinases (PTKs) like EGFR, VEGFR-2, PDGFR, and FGFR. mdpi.com By competing with ATP at its binding site, these compounds can block the signaling pathways that promote tumor growth and survival. mdpi.com For instance, gefitinib, erlotinib, and lapatinib (B449) are well-known quinazoline-based drugs that function as reversible inhibitors of the EGFR tyrosine kinase. mdpi.comnih.gov

Recent research has focused on developing novel quinazolin-4(3H)-one derivatives as multi-tyrosine kinase inhibitors. Some synthesized compounds have demonstrated cytotoxicity that is 2- to 30-fold greater than the positive control, lapatinib, against MCF-7 breast cancer cell lines. nih.gov Molecular docking studies have revealed that these derivatives can act as both ATP-competitive and non-competitive inhibitors against various kinases, including CDK2, HER2, and EGFR. nih.gov

Table 1: Examples of Quinazolinone Derivatives as Tyrosine Kinase Inhibitors

CompoundTarget Kinase(s)Cell Line(s)Observed Effect
Gefitinib EGFRVariousInhibition of tumor cell proliferation
Erlotinib EGFRVariousInhibition of tumor cell proliferation
Lapatinib EGFR, HER2Breast CancerInhibition of tumor cell proliferation
Vandetanib VEGFR, EGFRThyroid CancerPotent inhibition of angiogenesis and tumor growth nih.gov
Compound 2i/3i CDK2, HER2, EGFRMCF-7, A2780Potent inhibitory activity nih.gov
Compound CM9 MET, ALK, AXL, FGFR1, VEGFR1, VEGFR3EBC-1, A549, HT-29, U-87MGAntiproliferative effect, induction of apoptosis frontiersin.org

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a key target for anticancer therapies. nih.gov Quinazolinone derivatives, particularly halogen-substituted 4(3H)‐quinazolinones, have been identified as a promising class of DHFR inhibitors. researchgate.net

Several studies have synthesized and evaluated quinazolinone-based compounds for their ability to inhibit both bacterial and human DHFR. For example, certain 2-substituted-mercapto-quinazolin-4(3H)-one analogues have shown significant inhibitory activity. benthamdirect.comingentaconnect.com In one study, a synthesized quinazolinone derivative, compound 3e, inhibited human DHFR with an IC₅₀ value of 0.527 ± 0.028 µM, compared to methotrexate's IC₅₀ of 0.118 ± 0.006 µM. nih.gov This compound also demonstrated potent antiproliferative effects against various cancer cell lines, including leukemia and lung cancer. nih.govresearchgate.net

Table 2: DHFR Inhibitory Activity of Selected Quinazolinone Derivatives

CompoundTargetIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Compound 3e Human DHFR0.527 ± 0.028Methotrexate0.118 ± 0.006 nih.gov
Compound 3d S. aureus DHFR0.769 ± 0.04Trimethoprim0.255 ± 0.014 nih.gov
Compound 3e E. coli DHFR0.158 ± 0.01Trimethoprim0.226 ± 0.014 nih.gov

Thymidylate synthase (TS) is another critical enzyme involved in DNA synthesis and is a well-established target for anticancer drugs. nih.gov Quinazoline-based antifolates have been developed as potent inhibitors of TS. nih.gov The drug Raltitrexed (Tomudex), a quinazoline (B50416) derivative, is a known TS inhibitor used in the treatment of advanced colorectal cancer. nih.govresearchgate.net

Research has focused on modifying the quinazoline scaffold to enhance TS inhibition and improve pharmacological properties like solubility. For instance, removing the 2-amino group from certain quinazoline antifolates resulted in a slight decrease in TS inhibition but a remarkable increase in cytotoxicity against L1210 cells in culture, likely due to improved cellular penetration. nih.gov These 2-desamino derivatives also exhibited significantly enhanced solubility. nih.gov

The AKT pathway is frequently dysregulated in human cancers, and the AKT1 protein is often overexpressed in various malignancies, including lung, breast, and ovarian cancers. mdpi.com This makes AKT1 an attractive target for cancer therapy.

A series of novel quinazolinone derivatives have been synthesized and evaluated for their potential to inhibit AKT1. mdpi.com Through in silico molecular docking studies and in vitro cytotoxicity assays, researchers have identified compounds with significant activity. For example, compounds 4 and 9 from one study showed notable cytotoxic effects against Caco-2, HepG2, and MCF-7 cancer cells. mdpi.com The molecular docking simulations supported the biological findings, suggesting that these compounds could be effective cancer therapeutic agents by potentially inhibiting AKT1. mdpi.com The interactions observed in the docking studies included hydrogen bonds and various π–π stacking interactions with key residues in the AKT1 active site. mdpi.comresearchgate.net

Inducing apoptosis, or programmed cell death, is a key strategy in cancer treatment. Quinazolinone derivatives have been shown to modulate apoptosis through both extrinsic and intrinsic pathways. nih.govresearchgate.net

Several novel quinazolinone derivatives have been synthesized and found to be potent inducers of apoptosis. researchgate.net In studies using HCT-116 and MCF-7 cell lines, certain compounds were superior to the standard drug doxorubicin (B1662922) in activating caspases 3, 8, and 9. researchgate.net The most potent of these compounds caused cell cycle arrest, primarily in the G1 and S phases, and increased the levels of pro-apoptotic proteins like p53 and Bax. researchgate.net

Another study on a novel 2-sulfanylquinazolin-4(3H)-one derivative, compound 5d, demonstrated that it induced both early and late apoptosis in HepG2 cells. mdpi.com This was achieved by upregulating the expression of pro-apoptotic genes (caspase-3, caspase-9, and Bax) and downregulating the anti-apoptotic gene Bcl-2. mdpi.com The apoptotic properties of other quinazoline derivatives have been characterized by changes in nuclear morphology, DNA fragmentation, and the loss of mitochondrial membrane potential. daneshyari.com

Antiviral Activities, including SARS-CoV and MERS-CoV

In addition to their anticancer properties, quinazolinone derivatives have demonstrated significant potential as antiviral agents. nih.gov Given the global threat of coronaviruses, research has been directed towards developing effective treatments for diseases caused by viruses like SARS-CoV and MERS-CoV.

Newly designed 2-aminoquinazolin-4(3H)-one derivatives have been synthesized and investigated for their inhibitory effects against these coronaviruses. nih.govnih.gov Among the synthesized compounds, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e) showed the most potent activities. nih.govnih.gov These compounds exhibited strong anti-SARS-CoV-2 (IC₅₀ < 0.25 μM) and anti-MERS-CoV (IC₅₀ < 1.1 μM) activities with no significant cytotoxicity. nih.govnih.govresearchgate.net These findings suggest that quinazolinone derivatives could be potent broad-spectrum coronavirus inhibitors. nih.gov

Other studies have explored quinazolinone-peptido-nitrophenyl derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. mdpi.com Two compounds, G1 and G4, showed dose-dependent inhibition of Mpro enzymatic activity with IC₅₀ values of 22.47 ± 8.93 μM and 24.04 ± 0.67 μM, respectively. mdpi.com

Table 3: Antiviral Activity of Selected Quinazolinone Derivatives

CompoundVirusIC₅₀CC₅₀
9g SARS-CoV-2< 0.25 µM> 25 µM nih.govnih.gov
9g MERS-CoV< 1.1 µM> 25 µM nih.govnih.gov
11e SARS-CoV-2< 0.25 µM> 25 µM nih.govnih.gov
11e MERS-CoV< 1.1 µM> 25 µM nih.govnih.gov
G1 SARS-CoV-2 Mpro22.47 ± 8.93 µMNot Reported mdpi.com
G4 SARS-CoV-2 Mpro24.04 ± 0.67 µMNot Reported mdpi.com

Anti-inflammatory and Analgesic Activities

Derivatives of the quinazolin-4(3H)-one core structure have demonstrated significant potential as both anti-inflammatory and analgesic agents. nih.gov Research has focused on synthesizing new compounds and evaluating their efficacy in established preclinical models.

A series of 3-(4-chloro phenyl)-2-substituted-3H-quinazolin-4-ones were synthesized and tested for their analgesic and anti-inflammatory effects. researchgate.net In these studies, all tested compounds showed both types of activities. researchgate.net Notably, compound VA2, identified as 2-(1-ethylpropylidene-hydrazino)-3-(4-chloro phenyl)-3H-quinazolin-4-one, exhibited moderately more potent analgesic activity than the standard reference drug, diclofenac (B195802) sodium. researchgate.net Similarly, compound VA3, or 2-(1-methylbutylidene-hydrazino)-3-(4-chlorophenyl)-3H-quinazolin-4-one, showed moderately stronger anti-inflammatory activity compared to the same standard. researchgate.net

In another study, new 2,3-dihydroquinazolin-4(1H)-one derivatives incorporating chalcone (B49325) moieties were evaluated. nih.gov The analgesic activity was assessed using the acetic-acid-induced writhing test in mice. The results indicated that chalcones with a 4-chlorophenyl group (compound 4c) or a 4-nitrophenyl group (compound 4b) were the most potent analgesics in the series. nih.gov The anti-inflammatory potential was measured by the carrageenan-induced edema method, where both the chalcone 4c and an N-phenyl pyrazole (B372694) derivative bearing a 4-methoxy phenyl group (compound 5b) demonstrated higher anti-inflammatory activity than celecoxib (B62257), a known selective COX-2 inhibitor. nih.gov

Table 1: Selected Quinazolinone Derivatives with Analgesic and Anti-inflammatory Activity

Compound ID Chemical Moiety Activity Type Potency Comparison
VA2 2-(1-ethylpropylidene-hydrazino)-3-(4-chloro phenyl)-3H-quinazolin-4-one Analgesic More potent than diclofenac sodium researchgate.net
VA3 2-(1-methylbutylidene-hydrazino)-3-(4-chlorophenyl)-3H-quinazolin-4-one Anti-inflammatory More potent than diclofenac sodium researchgate.net
4c 2,3-dihydroquinazolin-4(1H)-one with 4-chlorophenyl chalcone Analgesic & Anti-inflammatory Higher anti-inflammatory activity than celecoxib nih.gov
4b 2,3-dihydroquinazolin-4(1H)-one with 4-nitrophenyl chalcone Analgesic Among the most active in its series nih.gov
5b 2,3-dihydroquinazolin-4(1H)-one with N-phenyl pyrazole Anti-inflammatory Higher anti-inflammatory activity than celecoxib nih.gov

The primary mechanism behind the anti-inflammatory and analgesic effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the cyclooxygenase (COX) enzyme. nih.gov The COX enzyme has two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is involved in protecting the stomach lining, COX-2 is primarily responsible for mediating inflammation and pain. clevelandclinic.org

The therapeutic anti-inflammatory action of NSAIDs is achieved through the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal issues, stem from the inhibition of COX-1. nih.gov Therefore, compounds that selectively inhibit COX-2 are sought after as potentially safer anti-inflammatory agents. nih.govwikipedia.org The ability of certain quinazolinone derivatives to exhibit potent anti-inflammatory effects with reduced ulcerogenic potential, as seen with compound 4c which had an ulcerogenic index similar to the selective COX-2 inhibitor celecoxib, suggests that their mechanism of action involves the selective inhibition of the COX-2 enzyme. nih.gov This selective action reduces pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

Anticonvulsant Properties

The quinazolin-4(3H)-one ring system has been a subject of interest for its central nervous system (CNS) depressant and anticonvulsant activities since the discovery of methaqualone. nih.govmdpi.com This has spurred the development of numerous derivatives to identify new anticonvulsant drugs with improved efficacy and fewer side effects. nih.gov

A study involving the synthesis of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives revealed significant anticonvulsant activity in several compounds when compared to a diazepam standard. nih.gov Specifically, compounds designated as 4b, 7b-f, 8a, and 9b showed notable anticonvulsant effects, while others like 6, 8b, and 8d displayed mild to moderate activity. nih.gov

Further research into two series of 2,3-disubstituted quinazolin-4(3H)-one scaffolds also confirmed their anticonvulsant properties. mdpi.com Methaqualone itself is known to act as a positive allosteric modulator of the GABA-A receptor, and structure-activity relationship (SAR) studies suggest that new derivatives require the quinazolin-4(3H)-one moiety as a hydrophobic domain, the N1 atom as an electron donor, and a carbonyl group for hydrogen bonding to exert their antiepileptic effects. mdpi.com Thiazolidone derivatives, when combined with the quinazolinone ring, have also been reported to possess anticonvulsant activity. nih.gov

Table 2: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound Series General Structure Activity Level Reference
4b, 7b-f, 8a, 9b 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one Significant nih.gov
6, 8b, 8d 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one Mild to Moderate nih.gov
Series "a" and "b" 2,3-disubstituted quinazolin-4(3H)-one Varies by compound mdpi.com

Antimicrobial, Antibacterial, and Antifungal Activities

Quinazolin-4(3H)-one derivatives are recognized for their broad-spectrum antimicrobial activity. eco-vector.com Numerous studies have demonstrated their effectiveness against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netnih.gov

In one study, a series of novel quinazolinone Schiff base derivatives were synthesized and evaluated for their antibacterial effects. nih.gov The results showed that most of the synthesized compounds were potent against both Gram-positive and Gram-negative bacteria. Specifically, compounds 4e and 4m were highly active against E. coli, while compound 4e also showed the best activity against P. aeruginosa and S. aureus. nih.gov Another study reported that 2,3,6-trisubstituted Quinazolin-4-one derivatives showed excellent activity against specific microbes; for instance, derivative A-2 was excellent against E. coli, A-4 against P. aeruginosa, and A-6 against the fungus C. albicans. biomedpharmajournal.org

Further research on 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives found that most of the tested compounds possessed strong activity against both Gram-positive and Gram-negative bacteria. researchgate.net Compounds 8 and 23 were identified as the most active against Gram-positive bacteria. researchgate.net The mechanism for some derivatives is believed to involve the inhibition of DNA gyrase, an enzyme essential for bacterial survival. nih.gov The antimicrobial potential extends to antifungal activity, with various derivatives showing strong inhibition against fungi like Aspergillus niger and Candida albicans. researchgate.netbiomedpharmajournal.org

Table 3: Antimicrobial Spectrum of Selected Quinazolinone Derivatives

Compound ID/Series Target Organism Type Example Organism Potency/Activity
4e, 4m Gram-negative bacteria E. coli High activity nih.gov
4e Gram-negative bacteria P. aeruginosa Best activity in series nih.gov
4c Gram-positive bacteria S. aureus High activity nih.gov
A-2 Gram-negative bacteria E. coli Excellent activity biomedpharmajournal.org
A-4 Gram-negative bacteria P. aeruginosa Excellent activity biomedpharmajournal.org
A-3 Fungi A. niger Excellent activity biomedpharmajournal.org
A-6 Fungi C. albicans Excellent activity biomedpharmajournal.org
8, 23 Gram-positive bacteria Multiple strains Most active in series researchgate.net

Other Biological Activities

Beyond the previously mentioned applications, derivatives of 4-Chloroquinazolin-2(3H)-one have been investigated for other significant biological activities, including diuretic and antihypertensive effects.

Diuretics are compounds that increase urine output and sodium excretion, making them valuable in treating conditions involving excess body fluid, such as hypertension and heart failure. zsmu.edu.ua Clinical studies on a new quinazolone derivative have demonstrated its diuretic and saluretic (salt-excreting) activity. nih.gov Preclinical evaluation methods, such as the Lipschitz method, are used to quantify diuretic efficacy, where an index of 2.0 or more indicates potent diuretic action. njppp.com A favorable diuretic profile also includes a high ratio of sodium to potassium excretion (Na+/K+), with a value greater than 2.0 considered advantageous. researchgate.net Research into various heterocyclic compounds, including those with structures related to quinazolinones, continues to seek new agents with potent diuretic effects. zsmu.edu.ua

Derivatives of quinazolin-4(3H)-one have been synthesized and screened for their ability to lower blood pressure. nih.gov In a study of eighteen novel substituted quinazolin-4(3H)-one derivatives, seven compounds (2a, 2c, 4a, 4d, 5d, 6a, and 6b) demonstrated a hypotensive effect and also induced bradycardia (a slower heart rate). nih.govresearchgate.net These compounds showed better activity than the reference drug Prazosin. nih.gov

Another study synthesized two 2-substituted 4(3H)-quinazolinones. nih.gov One of the compounds, which contained a guanidino moiety, exhibited antihypertensive activity when administered to spontaneously hypertensive rats. The other compound, lacking this specific group, did not show antihypertensive effects, highlighting the importance of specific structural features for this activity. nih.gov

Table 4: Antihypertensive Effects of Selected Quinazolin-4(3H)-one Derivatives

Compound ID/Series Observed Effect Comparison
2a, 2c, 4a, 4d, 5d, 6a, 6b Hypotensive effect, Bradycardia Better activity than Prazosin nih.govresearchgate.net
Compound with guanidino moiety Antihypertensive activity Active in hypertensive rat model nih.gov

Aldose Reductase Inhibition

Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. Its inhibition is a key therapeutic strategy for managing complications associated with diabetes, such as neuropathy, retinopathy, and nephropathy. nih.gov Novel quinazolin-4(3H)-one derivatives have been designed and synthesized as potent ALR2 inhibitors.

In one study, a series of new glitazones incorporating the quinazolin-4(3H)-one moiety were evaluated for their ability to inhibit both aldose reductase and α-glucosidase. nih.gov Among the synthesized compounds, a phenyl-substituted derivative (compound 11) demonstrated particularly strong inhibition of ALR2 with a Kᵢ value of 0.106 µM. nih.gov This was approximately nine times more effective than the standard inhibitor, epalrestat, which had a Kᵢ of 0.967 µM. nih.gov

Further research focused on quinazolin-4(3H)-one derivatives featuring a 4-bromo-2-fluorobenzylidene moiety. nih.gov Within this series, a cyclohexyl-substituted derivative (compound 9) emerged as the most potent competitive ALR2 inhibitor, displaying a Kᵢ of 0.064 μM, making it 15 times more effective than epalrestat. nih.gov Molecular docking simulations indicated that this high potency is due to stable binding interactions with key residues in the ALR2 active site, including Trp-111, Tyr-209, Trp-20, and Ser-302. nih.gov

Table 1: Aldose Reductase (ALR2) Inhibition by Quinazolin-4(3H)-one Derivatives

Compound Substitution Inhibition Constant (Kᵢ) Reference
Compound 11 Phenyl-substituted glitazone 0.106 µM nih.gov
Compound 9 Cyclohexyl-substituted 0.064 µM nih.gov

KATP Channel Opener

ATP-sensitive potassium (KATP) channels link the metabolic state of a cell to its electrical activity. nih.gov These channels are crucial in various tissues, including pancreatic β-cells, muscle cells, and neurons. nih.gov Openers of KATP channels (KCOs) can induce smooth muscle relaxation and are of significant therapeutic interest. nih.gov While direct studies on this compound as a KATP channel opener are limited, the broader class of quinazoline derivatives has been investigated for this activity. For instance, research into related heterocyclic structures like benzopyrans has led to the identification of bladder-selective potassium channel openers. nih.gov The sulfonylurea receptor (SUR) subunit of the KATP channel is a known target for hypoglycemic agents like glibenclamide, which blocks the channel. nih.govnih.gov Conversely, KCOs represent a chemically diverse group, and the quinazolinone scaffold is explored for developing new chemical entities with such properties. nih.gov

Anti-hyperglycemic Agents

The potential of quinazolinone derivatives as anti-hyperglycemic agents is multifaceted, often linked to their activities as aldose reductase inhibitors and modulators of pathways involved in glucose metabolism. nih.gov The inhibition of ALR2 by quinazolin-4(3H)-one-based compounds directly addresses a key pathway in the development of diabetic complications. nih.govnih.gov

Additionally, hybrid structures combining 2-substituted 4(3H)-quinazolinone with sulfonylurea have been reported as effective hypoglycemic compounds. nih.gov Sulfonylureas are a major class of oral hypoglycemic drugs that stimulate insulin (B600854) secretion by binding to sulfonylurea receptors (SUR) and blocking KATP channels in pancreatic β-cells. nih.gov The development of quinazoline-sulfonylurea hybrids aims to create new agents that may act as agonists for receptors like Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) while also interacting with the SUR, thereby offering a dual mechanism for managing hyperglycemia. nih.gov

Anti-HIV Activity

The quinazolin-4(3H)-one structure is considered a versatile lead for designing potential bioactive agents, including those with antiviral properties. hakon-art.comnih.gov Several studies have explored 2,3-disubstituted quinazolin-4(3H)-one derivatives for their activity against the Human Immunodeficiency Virus (HIV).

In one investigation, novel quinazolin-4(3H)-one derivatives were synthesized by condensing 2-substituted benzo hakon-art.comnih.govoxazine-4-ones with the antimalarial drug primaquine. hakon-art.com The resulting compounds were screened for their in vitro antiviral activity against HIV-1 (IIIB strain) in MT-4 cells. hakon-art.com One compound, 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one, demonstrated a 15% maximum protection against the replication of HIV-1 in acutely infected cells. hakon-art.com

Another study focused on synthesizing 3-substituted benzopyrimidine derivatives. researchgate.net Among the tested compounds, a derivative with a 4-chlorophenyl substitution at the C-3 position of the benzopyrimidine ring showed strong anti-HIV activity with an EC₅₀ of 43.68 μM. researchgate.net Research has also led to the discovery of quinazolin-4-one-bearing phenylalanine derivatives as potent HIV capsid modulators. nih.gov These compounds, such as 12a2 and 21a2, showed significant antiviral activities against both HIV-1 and HIV-2 by disrupting capsid-host factor interactions and promoting capsid misassembly. nih.gov

Table 2: Anti-HIV Activity of Selected Quinazolinone Derivatives

Compound Description Activity Cell Line
6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one Primaquine-Quinazolinone Hybrid 15% max protection vs HIV-1 MT-4
4-chlorophenyl substituted benzopyrimidine 3-substituted derivative EC₅₀ = 43.68 μM -

Anti-malarial Activity

Malaria remains a significant global health issue, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. nih.gov The quinazolinone scaffold, notably present in the natural alkaloid febrifugine (B1672321), has been a basis for designing new anti-malarial agents. nih.gov

A series of 2,3-substituted quinazolin-4(3H)-one derivatives were synthesized based on the structure of febrifugine and tested for in vivo anti-malarial activity against Plasmodium berghei in mice. nih.gov These compounds were found to be active, with the study highlighting that the quinazolinone moiety is a key contributor to the observed anti-malarial effects. nih.gov The development of such derivatives offers the advantage of shorter synthetic routes and potential cost-effectiveness compared to existing drugs like Chloroquine and Artemisinin. nih.gov

CNS Depressant Activity

The quinazolin-4(3H)-one core is a recognized pharmacophore for developing agents with Central Nervous System (CNS) activity, including anticonvulsant and depressant effects. researchgate.netresearchgate.net The sedative agent methaqualone is a well-known example of a quinazolinone-based CNS active drug. researchgate.net

Research into novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones revealed significant sedative-hypnotic and CNS depressant activities. nih.gov When evaluated in mice, many of these compounds showed a marked decrease in locomotor activity and increased immobility time in the forced swim test, indicating potent CNS depressant effects. researchgate.netnih.gov Studies have suggested that having an aromatic or aliphatic group at position 2 and a substituted aromatic ring at position 3 are important structural requirements for CNS depressant and anticonvulsant properties. researchgate.net

Anti-leishmanial Activity

Leishmaniasis is a parasitic disease affecting millions globally, and the need for new, effective treatments is urgent. nih.gov Quinazoline derivatives have emerged as a promising scaffold for the development of novel anti-leishmanial agents. nih.govmdpi.com

A study involving the synthesis of 3-aryl-2-(substituted-styryl)-4(3H)-quinazolinones demonstrated significant in vitro anti-leishmanial activity against Leishmania donovani. nih.gov All synthesized compounds showed appreciable activity, with IC₅₀ values ranging from 0.0128 to 3.1085 μg/ml. nih.gov Notably, the compound (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone was found to be the most potent, with an IC₅₀ of 0.0128 μg/ml. nih.govnih.gov This level of activity was approximately 4 times more potent than the standard drug amphotericin B deoxycholate (IC₅₀ = 0.0460 μg/ml) and 250 times more active than miltefosine (B1683995) (IC₅₀ = 3.1911 μg/ml). nih.govnih.gov

Further research on 2,3-dihydroquinazolin-4(1H)-one derivatives also showed promising results. mdpi.com The compound 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one (3b) exhibited a potent in vitro IC₅₀ of 0.05 µg/mL. mdpi.com These findings underscore the potential of the quinazolinone framework as a basis for developing new and effective anti-leishmanial drugs. nih.gov

Table 3: Anti-leishmanial Activity of Quinazolinone Derivatives against L. donovani

Compound Description IC₅₀ (μg/ml) Reference
(E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone 2,3-disubstituted-4(3H)-quinazolinone 0.0128 nih.govnih.gov
2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one 2,3-dihydroquinazolin-4(1H)-one derivative 0.05 mdpi.com
Miltefosine Standard Drug 3.1911 nih.govnih.gov

Emerging Research Directions and Future Perspectives

Development of Novel 4-Chloroquinazolin-2(3H)-one Analogues

The development of novel analogues of this compound is a primary focus of ongoing research, aiming to enhance therapeutic efficacy and explore new biological activities. The core structure is synthetically versatile, allowing for modifications at various positions to create diverse chemical libraries. nih.govekb.eg A common strategy involves the substitution of the chlorine atom at the 4-position, which can be achieved by heating with reagents like phosphoryl chloride or thionyl chloride, to introduce different functional groups. nih.govresearchgate.net

Researchers are actively synthesizing and evaluating new derivatives for a multitude of therapeutic areas. For instance, novel quinazolinone derivatives bearing sulfonamide moieties have been synthesized and shown to possess significant antibacterial and anti-inflammatory activities. nih.gov Other modifications include the creation of hybrid molecules, where the quinazolinone core is combined with other pharmacophores like triazole or thiazole (B1198619), to target multiple biological pathways, a strategy that may help in overcoming drug resistance. nih.govnih.gov The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones has also yielded compounds with notable analgesic and anti-inflammatory properties. nih.gov These efforts underscore the continuous exploration of the chemical space around the quinazolinone nucleus to identify more potent and selective drug candidates.

Table 1: Examples of Synthesized Quinazolinone Analogues and Their Activities

Analogue ClassTarget ActivityKey Structural ModificationReference
6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-onesAntibacterial, Anti-inflammatoryIntroduction of sulfonamide derivatives at position 3 nih.gov
2,3,8-trisubstituted-4(3H)-quinazoline derivativesAnticonvulsantSubstitutions at positions 2, 3, and 8 nih.gov
Quinazolinone-triazole hybridsAnticancerLinking triazole and quinazolinone scaffolds via a 2-thioacetamido bridge nih.gov
Quinazolinone-Thiazole HybridsAnticancerCombining quinazoline (B50416) and thiazole pharmacophores nih.gov
3-phenyl-2-substituted-3H-quinazoline-4-onesAnalgesic, Anti-inflammatoryVarious substitutions at position 2 with a phenyl group at position 3 nih.gov

Exploration of New Pharmacological Targets

The quinazolinone scaffold is known to interact with a diverse array of molecular targets, contributing to its broad spectrum of pharmacological activities. nih.govmdpi.com A significant area of emerging research is the identification and validation of new targets for this compound and its analogues.

Historically, quinazoline derivatives have been successful as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), leading to the development of anticancer drugs. nih.govnih.gov Current research continues to explore this area, with studies focusing on other kinases like PI3K-δ. Beyond kinases, research has identified several other potential targets:

Tubulin: Some derivatives have been shown to interact with tubulin, affecting its polymerization and thereby exhibiting anticancer properties. nih.gov

Topoisomerases: These enzymes are crucial for DNA replication and are another target for quinazolinone-based anticancer agents. nih.gov

DNA Gyrase: The inhibition of this bacterial enzyme is a mechanism for the antibacterial activity of some quinazolinone compounds. mdpi.com

Tyrosinase: This enzyme is involved in hyperpigmentation, and its inhibition by quinazolinone derivatives is being explored for applications in cosmetics and medicine. nih.govresearchgate.net

The ability of this scaffold to act as a multi-target agent is a significant advantage in treating complex diseases like cancer. nih.govnih.gov Future work will likely focus on elucidating the precise mechanisms of action and identifying novel interacting proteins to expand the therapeutic applications of these compounds.

Advanced Computational Modeling and Simulations

In silico methods are becoming indispensable in the drug discovery process for this compound analogues. Advanced computational modeling and simulations are being used to accelerate the design and optimization of new, more potent compounds. woarjournals.orgnih.gov

Molecular docking is a frequently used technique to predict how these molecules bind to their target proteins. woarjournals.org For example, docking studies have been used to investigate the binding of quinazolinone derivatives to the active sites of carbonic anhydrase and hydroxysteroid dehydrogenase, which are potential cancer targets. woarjournals.org These studies help in understanding the key interactions, such as hydrogen bonds and π–π stacking, between the ligand and the amino acid residues in the binding cavity. researchgate.netwoarjournals.org

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), is employed to correlate the structural features of quinazolinone analogues with their biological activity. nih.govunar.ac.id These models can predict the activity of newly designed compounds before their synthesis, saving time and resources. unar.ac.id Pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) are also predicted using computational tools to assess the drug-likeness of novel derivatives early in the discovery process. nih.gov

Table 2: Application of Computational Models in Quinazolinone Research

Computational MethodApplicationKey Findings/GoalsReference
Molecular DockingPredicting binding orientation and affinity to targets like tyrosinase and PI3K-δIdentified key amino acid interactions and predicted potent inhibitors nih.govresearchgate.net
3D-QSAR (CoMFA/CoMSIA)Developing models to predict EGFR inhibitory activityIdentified structural features crucial for activity and used to design more potent inhibitors nih.govunar.ac.id
ADME PredictionIn-silico evaluation of drug-likeness and pharmacokinetic profilesScreened for good oral bioavailability and low toxicity potential nih.gov
Molecular Dynamics SimulationStudying the stability of ligand-protein complexesConfirms the stability of binding interactions predicted by docking nih.gov

Green Chemistry Approaches in Synthesis

In line with global efforts toward sustainable development, green chemistry principles are increasingly being applied to the synthesis of quinazolinone derivatives. tandfonline.com These approaches aim to reduce waste, eliminate the use of toxic solvents and reagents, and improve energy efficiency. frontiersin.orgmdpi.com

Several innovative and eco-friendly methods have been developed:

Use of Green Solvents: Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, are being used as environmentally benign reaction media. tandfonline.comresearchgate.net Water and polyethylene (B3416737) glycol (PEG) are other green solvent systems being explored. frontiersin.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. tandfonline.comfrontiersin.org

Novel Catalysts: Researchers are using biodegradable and non-toxic catalysts like lemon juice, which contains citric acid, to promote reactions. nih.govrsc.org Magnetically recoverable palladium catalysts have also been developed, allowing for easy separation and recycling, which aligns with green chemistry principles. frontiersin.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, reducing the number of synthetic steps and waste generation. mdpi.comfrontiersin.org

These sustainable methods not only make the synthesis of this compound analogues more environmentally friendly but also offer advantages in terms of cost-effectiveness and operational simplicity. frontiersin.orgnih.gov

Translational Research and Drug Discovery Pipeline

The quinazolinone scaffold is a cornerstone in many drug discovery programs, with several derivatives having successfully navigated the translational research pipeline to become approved drugs for various diseases. nih.govijpba.info The journey from a promising compound like this compound to a clinical candidate involves rigorous preclinical and clinical evaluation.

Currently, several quinazoline derivatives are in various phases of clinical trials for indications primarily in oncology. ijpba.info For example, Tandutinib has been investigated for its potential in treating cancer. ijpba.info The development pipeline highlights the sustained interest in this chemical class from the pharmaceutical industry.

The process involves optimizing lead compounds derived from initial screenings to improve their efficacy, selectivity, and pharmacokinetic profiles. This often involves the synthesis of numerous analogues and extensive structure-activity relationship (SAR) studies. researchgate.netnih.gov The ultimate goal of translational research is to bridge the gap between basic scientific discoveries and new therapeutic applications. The continued investigation into this compound and its derivatives holds significant promise for the future development of novel medicines to address unmet medical needs. nih.govresearchgate.net

Q & A

Q. Key factors :

  • Catalyst/base selection : Pyridine is critical for intramolecular cyclization in Route 2.
  • Temperature : Microwave irradiation (e.g., 150°C for 10 min) vs. conventional heating (reflux for 6–8 hrs) impacts side-product formation .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack efficiency.

Advanced: How can computational modeling optimize substituent effects on this compound's bioactivity?

Answer:
Density Functional Theory (DFT) and Molecular Operating Environment (MOE) software are used to predict electronic properties and ligand-receptor interactions:

  • DFT : Calculates electron distribution at the C4-Cl position, influencing electrophilic reactivity .
  • Docking studies : For Alzheimer’s-targeted derivatives, MOE evaluates binding affinity to acetylcholinesterase (AChE) and β-amyloid aggregates. Substituents like methoxy groups at C6/C7 improve hydrophobic interactions .

Q. Methodology :

  • Parameterize force fields (e.g., AMBER) for protein-ligand dynamics.
  • Validate models using in vitro AChE inhibition assays (Ellman’s method) .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Answer:

  • NMR : 1^1H/13^13C NMR identifies regioselectivity in cyclization (e.g., shifts at δ 7.2–8.5 ppm for aromatic protons) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., torsion angles in dihydroquinazolinone derivatives) .
  • FT-IR : Confirms carbonyl (C=O) stretches at ~1680–1700 cm1^{-1} and C-Cl vibrations at 550–600 cm1^{-1} .

Advanced: How do structural modifications at the C2/C3 positions affect anticholinesterase activity?

Answer:
Introducing amino acid residues (e.g., glycine, alanine) at C3 enhances AChE inhibition:

  • C2 modifications : Bulky substituents (e.g., phenyl groups) reduce steric hindrance in the catalytic gorge.
  • C3 modifications : Hydrophilic groups improve solubility and binding to peripheral anionic sites (PAS) of AChE .

Q. Experimental validation :

  • Ellman’s assay : Measure IC50_{50} values using acetylthiocholine iodide and 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) .
  • Kinetic analysis : Lineweaver-Burk plots determine competitive/non-competitive inhibition.

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/vapors .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to resolve contradictions in reaction outcomes between reported synthetic methods?

Answer:
Case study : Discrepancies in cyclization yields may arise from:

  • Impurity profiles : LC-MS identifies by-products (e.g., open-chain intermediates in hydrazine reactions) .
  • Catalyst lot variability : Screen multiple batches of Pd/C or ZnCl2_2 for hydrogenation efficiency .

Q. Troubleshooting steps :

Repeat reactions with strict anhydrous conditions.

Compare 1^1H NMR of products with literature data .

Basic: What in vitro assays evaluate the antiamyloid potential of this compound derivatives?

Answer:

  • Thioflavin T (ThT) assay : Monitors β-amyloid aggregation via fluorescence (λex_{ex} = 450 nm, λem_{em} = 485 nm).
  • Congo red binding : Measures spectral shift (Δλ = 40–60 nm) upon interaction with fibrils .

Advanced: Can QSAR models predict the neuroprotective efficacy of novel derivatives?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors:

  • Training set : 30+ derivatives with reported IC50_{50} values for AChE.
  • Validation : Leave-one-out cross-validation (R2^2 > 0.85) .

Software : Utilize ChemAxon or Schrodinger’s QikProp for descriptor calculation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.